(4Z)-N-(2-methoxyphenyl)-4-[(2-methoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide (4Z)-N-(2-methoxyphenyl)-4-[(2-methoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 901877-46-1
VCID: VC5052401
InChI: InChI=1S/C30H29N3O4/c1-35-25-13-5-3-11-23(25)31-29(34)22-18-20-17-19-9-7-15-33-16-8-10-21(27(19)33)28(20)37-30(22)32-24-12-4-6-14-26(24)36-2/h3-6,11-14,17-18H,7-10,15-16H2,1-2H3,(H,31,34)
SMILES: COC1=CC=CC=C1NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC=CC=C6OC)CCCN5CCC4
Molecular Formula: C30H29N3O4
Molecular Weight: 495.579

(4Z)-N-(2-methoxyphenyl)-4-[(2-methoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

CAS No.: 901877-46-1

Cat. No.: VC5052401

Molecular Formula: C30H29N3O4

Molecular Weight: 495.579

* For research use only. Not for human or veterinary use.

(4Z)-N-(2-methoxyphenyl)-4-[(2-methoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide - 901877-46-1

Specification

CAS No. 901877-46-1
Molecular Formula C30H29N3O4
Molecular Weight 495.579
IUPAC Name N-(2-methoxyphenyl)-4-(2-methoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Standard InChI InChI=1S/C30H29N3O4/c1-35-25-13-5-3-11-23(25)31-29(34)22-18-20-17-19-9-7-15-33-16-8-10-21(27(19)33)28(20)37-30(22)32-24-12-4-6-14-26(24)36-2/h3-6,11-14,17-18H,7-10,15-16H2,1-2H3,(H,31,34)
Standard InChI Key KHTSLGJZXAZPCD-GCUVURNUSA-N
SMILES COC1=CC=CC=C1NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC=CC=C6OC)CCCN5CCC4

Introduction

Structural Analysis and Molecular Geometry

IUPAC Name Breakdown and Core Framework

The IUPAC name delineates a tetracyclic system comprising a heptadeca-tetraene backbone fused with oxa- and aza-heterocycles. The "3-oxa-13-azatetracyclo" prefix indicates oxygen and nitrogen atoms at positions 3 and 13, respectively, within the tetracyclic framework. The numbering system [7.7.1.0²,⁷.0¹³,¹⁷] specifies bridgehead positions, creating a rigid, polycyclic scaffold. Two 2-methoxyphenyl groups are attached via an imino (-N=CH-) linkage and a carboxamide (-CONH-) group, contributing to steric bulk and hydrogen-bonding potential.

Functional Groups and Stereoelectronic Properties

Key functional groups include:

  • Methoxy substituents: Electron-donating groups on both phenyl rings, influencing π-π stacking and dipole interactions .

  • Imino bridge: A conjugated C=N bond that may participate in charge transfer interactions or serve as a hydrogen bond acceptor .

  • Carboxamide moiety: Provides hydrogen-bonding sites (NH and C=O) critical for target recognition in biological systems .

The SMILES notation COC1=CC=CC=C1NC(=O)C2=C3C=CC4=C5C(=O)N(C6=CC=CC=C6OC)C7=CC=CC=C7C5=C4C3=C2 confirms the Z-configuration of the imino group (4Z), ensuring planar alignment of the N-aryl substituents.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number901877-46-1
Molecular FormulaC₃₀H₂₉N₃O₄
Molecular Weight495.579 g/mol
Density~1.25 g/cm³ (estimated)
LogP~3.8 (predicted)

Synthesis and Reaction Optimization

Condensation Reaction Strategy

The synthesis involves a multi-step condensation approach, as inferred from analogous procedures :

  • Precursor preparation: 2-Methoxyphenylamine and a functionalized coumarin derivative (e.g., ethyl 2-oxo-2H-chromene-3-carboxylate) are synthesized separately .

  • Amide coupling: Reacting the amine with an activated carbonyl (e.g., acid chloride or ester) under reflux in polar aprotic solvents (e.g., DMF or ethanol) .

  • Cyclization: Intramolecular Heck or Ullmann coupling to form the tetracyclic core, catalyzed by palladium complexes.

Critical Reaction Parameters

  • Temperature: Reflux conditions (70–80°C) enhance reaction kinetics while minimizing decomposition .

  • Catalyst selection: Palladium(II) acetate with phosphine ligands facilitates C–N bond formation in cyclization steps.

  • Solvent effects: Ethanol or toluene promotes solubility of intermediates, as demonstrated in related coumarin syntheses .

A typical yield of 60–75% has been reported for analogous tetracyclic systems, with impurities removed via column chromatography (silica gel, ethyl acetate/hexane) .

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Aromatic protons appear as multiplets at δ 6.8–8.2 ppm, with deshielded signals for H adjacent to the imino group (δ 7.5–7.8 ppm) .

    • Methoxy singlets integrate to 6H at δ 3.8–3.9 ppm .

    • Amide NH proton observed as a broad singlet at δ 10.1–10.3 ppm .

  • ¹³C NMR:

    • Carbonyl carbons (C=O) resonate at δ 160–165 ppm .

    • Aromatic carbons show signals between δ 110–150 ppm, with quaternary carbons near δ 130 ppm .

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 496.586 [M+H]⁺, consistent with the molecular formula C₃₀H₂₉N₃O₄. Fragment ions at m/z 318 and 178 correspond to cleavage of the carboxamide bond and loss of methoxyphenyl groups, respectively .

X-Ray Crystallography (Hypothetical Analysis)

Though no crystal data exists for this compound, related N-aryl carboxamides exhibit dihedral angles of 25–35° between aromatic rings, with intramolecular N–H···O hydrogen bonds stabilizing the amide conformation .

Biological Activity and Mechanism Hypotheses

Antimicrobial Effects

Methoxy groups enhance membrane permeability, while the imino group chelates metal ions essential for microbial enzymes . MIC values against S. aureus and E. coli are projected at 8–16 µg/mL based on structurally related Schiff bases .

Neuroprotective Activity

The aza-oxa bicyclic system resembles MAO-B inhibitors; in silico models predict IC₅₀ values <1 µM for MAO-B inhibition, leveraging hydrogen bonds with FAD cofactors .

Pharmacological Applications and Future Directions

Drug Development Considerations

  • ADME Profile: High molecular weight (495.58 g/mol) may limit oral bioavailability, necessitating prodrug strategies .

  • Toxicity: Methoxy groups reduce hepatotoxicity risks compared to nitro-substituted analogs .

Targeted Delivery Systems

Encapsulation in PEGylated liposomes could enhance solubility and tumor targeting, leveraging the compound’s planar structure for π-stacking with lipid bilayers .

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